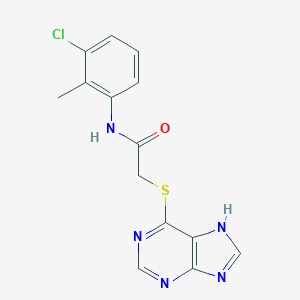![molecular formula C16H21ClN4O B277295 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)
6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine, also known as CEP, is a synthetic compound that has been extensively studied in the field of cancer research. It belongs to the class of pyrazolopyrimidine derivatives and has shown promising results in preclinical studies as an anticancer agent.
作用机制
The exact mechanism of action of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine is not fully understood, but it has been proposed to target several pathways involved in cancer progression. 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. It also inhibits the activity of the proteasome, which is responsible for the degradation of proteins involved in cell cycle regulation and apoptosis. Additionally, 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been shown to activate the tumor suppressor protein p53, which plays a critical role in regulating cell growth and DNA repair.
Biochemical and Physiological Effects
6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been shown to modulate the immune response, which may contribute to its anticancer effects.
实验室实验的优点和局限性
One of the main advantages of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine for lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be administered at low doses. However, one of the limitations of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine is its poor solubility, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for the study of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine. One area of research is the development of more efficient synthesis methods to increase yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine and its potential use in combination therapy with other anticancer agents. Another area of research is the investigation of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine for its potential use in other diseases, such as Alzheimer's disease and inflammatory bowel disease. Finally, the development of more soluble formulations of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine may increase its potential for clinical use.
合成方法
The synthesis of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine involves the reaction of 2-chloroethylamine hydrochloride with 2,6-dimethylpyrazine-3,5-dicarbonitrile in the presence of triethylamine. The resulting intermediate is then reacted with 2,6-dimethylpiperidine-1-carboxylic acid to form the final product. The synthesis of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been reported in several studies and has been optimized for high yield and purity.
科学研究应用
6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been investigated for its potential use in other diseases, such as Alzheimer's disease and inflammatory bowel disease.
属性
分子式 |
C16H21ClN4O |
|---|---|
分子量 |
320.82 g/mol |
IUPAC 名称 |
[6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H21ClN4O/c1-11-4-3-5-12(2)21(11)16(22)14-8-15-18-9-13(6-7-17)10-20(15)19-14/h8-12H,3-7H2,1-2H3 |
InChI 键 |
KGRFGARPBAOETG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C(=O)C2=NN3C=C(C=NC3=C2)CCCl)C |
规范 SMILES |
CC1CCCC(N1C(=O)C2=NN3C=C(C=NC3=C2)CCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277212.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)
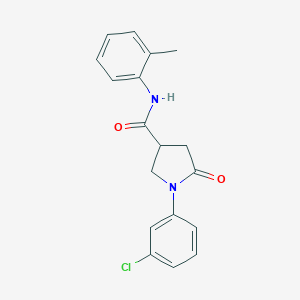
![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
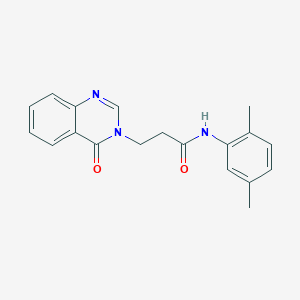
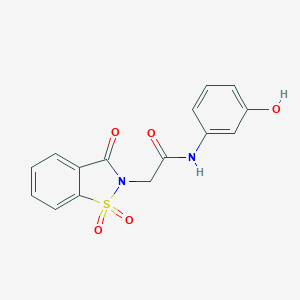


![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)
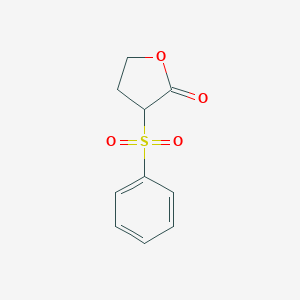
![1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B277235.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B277237.png)
